4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid
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Overview
Description
4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C16H13Cl2NO4S It is a sulfonamide derivative, characterized by the presence of both chloro and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of a chloro group on a benzene ring with a sulfonamide group.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Research: It is used in the study of enzyme inhibition and protein binding due to its sulfonamide group.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can occur through competitive binding at the active site or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic acid: Lacks the prop-2-en-1-yl group.
3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid: Lacks the chloro substituent on the benzene ring.
Uniqueness
4-Chloro-3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and sulfonamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-[(2-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4S/c1-2-9-19(14-6-4-3-5-12(14)17)24(22,23)15-10-11(16(20)21)7-8-13(15)18/h2-8,10H,1,9H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTPYGXPLLJJCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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